(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1332968-66-7
VCID: VC11702698
InChI: InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+
SMILES: C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.1 g/mol

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one

CAS No.: 1332968-66-7

Cat. No.: VC11702698

Molecular Formula: C15H10Cl2O

Molecular Weight: 277.1 g/mol

* For research use only. Not for human or veterinary use.

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one - 1332968-66-7

Specification

CAS No. 1332968-66-7
Molecular Formula C15H10Cl2O
Molecular Weight 277.1 g/mol
IUPAC Name (E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+
Standard InChI Key DLOUSFCJLZEVQJ-BQYQJAHWSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl
SMILES C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Conformational Analysis

The crystal structure of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one reveals a non-planar conformation, with the two 3-chlorophenyl rings forming a dihedral angle of 46.7° relative to each other . This angular displacement contrasts with related chalcone derivatives, such as those substituted with 2-chloro and 4-chlorophenyl groups, which exhibit dihedral angles of 32.4° and 46.0°, respectively . The prop-2-en-1-one backbone adopts a trans configuration (EE-isomer), as evidenced by the 1H^{1}\text{H}-NMR coupling constants and X-ray crystallographic data . The chlorine atoms at the meta positions of the phenyl rings introduce steric and electronic effects that influence the molecule’s reactivity and intermolecular interactions.

Weak intermolecular C–Hπ\text{C–H} \cdots \pi-ring interactions stabilize the crystal lattice, as observed in its solid-state structure . These interactions, though non-classical, contribute to the compound’s packing efficiency and may influence its solubility and melting behavior. The absence of strong hydrogen-bonding networks suggests that van der Waals forces and dipole-dipole interactions dominate its physical properties.

Spectroscopic Characterization

The compound’s structural features are corroborated by spectroscopic data. Infrared (IR) spectroscopy typically shows a strong absorption band near 1680cm11680 \, \text{cm}^{-1}, corresponding to the carbonyl (C=O\text{C=O}) stretch of the propenone group . Nuclear magnetic resonance (1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) spectra provide further insights:

  • The 1H^{1}\text{H}-NMR spectrum displays a doublet of doublets near δ=7.37.8ppm\delta = 7.3–7.8 \, \text{ppm} for the vinyl protons, with coupling constants (JJ) consistent with trans-configuration.

  • Aromatic protons from the 3-chlorophenyl groups resonate as multiplet signals between δ=7.17.5ppm\delta = 7.1–7.5 \, \text{ppm} .

  • The 13C^{13}\text{C}-NMR spectrum confirms the presence of the carbonyl carbon at δ189ppm\delta \approx 189 \, \text{ppm}, with aromatic carbons appearing between δ=125140ppm\delta = 125–140 \, \text{ppm} .

Mass spectrometry (MS) data reveal a molecular ion peak at m/z=277m/z = 277, consistent with the compound’s molecular weight. Fragmentation patterns include losses of chlorine atoms (m/z=242m/z = 242) and cleavage of the propenone backbone.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one typically involves Claisen-Schmidt condensation, a base-catalyzed reaction between 3-chlorobenzaldehyde and 3-chloroacetophenone . The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. Key steps include:

  • Enolate Generation: Deprotonation of 3-chloroacetophenone using a base such as sodium hydroxide or potassium hydroxide.

  • Nucleophilic Addition: Attack of the enolate on 3-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration: Acid-catalyzed elimination of water to yield the α,β-unsaturated ketone.

This method, while effective, often requires prolonged reaction times and yields moderate to high quantities of the desired product. Side reactions, such as over-oxidation or polymerization, are mitigated by controlling temperature and stoichiometry.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the synthesis. In a study of analogous chalcones, microwave-assisted methods reduced reaction times from hours to minutes while improving yields (e.g., 85–92% compared to 60–75% under conventional heating) . For (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one, a similar protocol could involve irradiating a mixture of 3-chloroacetophenone, 3-chlorobenzaldehyde, and a catalytic base (e.g., NaOH) in ethanol at 160 W for 4–6 minutes . This approach enhances reaction efficiency and aligns with green chemistry principles by minimizing solvent use and energy consumption.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The electron-withdrawing chlorine atoms and conjugated carbonyl group render the compound reactive toward both electrophilic and nucleophilic agents.

  • Electrophilic Aromatic Substitution: The 3-chlorophenyl rings undergo nitration or sulfonation at the para position relative to the chlorine substituent, albeit at reduced rates due to deactivation.

  • Nucleophilic Addition: The α,β-unsaturated ketone participates in Michael additions, with nucleophiles such as amines or thiols attacking the β-carbon .

Redox Transformations

The propenone moiety is susceptible to reduction. Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the carbonyl group to a secondary alcohol, yielding 1,3-Bis(3-chlorophenyl)propan-2-ol. Conversely, oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) cleave the double bond, producing 3-chlorobenzoic acid derivatives.

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